molecular formula C20H26N2O B5669632 1-(2-methoxybenzyl)-4-(3-methylbenzyl)piperazine

1-(2-methoxybenzyl)-4-(3-methylbenzyl)piperazine

Cat. No.: B5669632
M. Wt: 310.4 g/mol
InChI Key: MQGPFFSSGWHDDC-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-4-(3-methylbenzyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features two benzyl groups substituted at the nitrogen atoms, with one benzyl group bearing a methoxy group and the other a methyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 1-(2-methoxybenzyl)-4-(3-methylbenzyl)piperazine typically involves the reaction of piperazine with 2-methoxybenzyl chloride and 3-methylbenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These optimizations might include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Methoxybenzyl)-4-(3-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the benzyl rings can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form the corresponding amines. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. Reagents like nitric acid (HNO₃), bromine (Br₂), or sulfuric acid (H₂SO₄) are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield benzoic acid derivatives, while reduction with LiAlH₄ can produce primary amines.

Scientific Research Applications

1-(2-Methoxybenzyl)-4-(3-methylbenzyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition. Its structural features make it a potential candidate for investigating interactions with biological macromolecules.

    Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings, where specific functional groups are required.

Mechanism of Action

The mechanism by which 1-(2-methoxybenzyl)-4-(3-methylbenzyl)piperazine exerts its effects depends on its interaction with molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The methoxy and methyl groups on the benzyl rings can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(2-Methoxybenzyl)-4-(3-methylbenzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine (BZP): A stimulant with psychoactive properties, structurally similar but lacking the methoxy and methyl groups.

    1-(3-Chlorobenzyl)piperazine: A compound with potential anxiolytic effects, featuring a chlorine substituent instead of methoxy and methyl groups.

    1-(2,3-Dimethoxybenzyl)piperazine: A derivative with two methoxy groups on the benzyl ring, which may exhibit different pharmacological properties due to the additional methoxy group.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-17-6-5-7-18(14-17)15-21-10-12-22(13-11-21)16-19-8-3-4-9-20(19)23-2/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGPFFSSGWHDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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